An In-depth Technical Guide to 4,4'-Bibenzoic Acid: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 4,4'-Bibenzoic Acid: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bibenzoic acid, also known as 4,4'-biphenyldicarboxylic acid, is a rigid, linear aromatic dicarboxylic acid. Its unique structural characteristics make it a valuable building block in supramolecular chemistry, materials science, and pharmaceutical sciences. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its relevance to research and drug development.
Chemical Structure and Properties
4,4'-Bibenzoic acid consists of two benzoic acid moieties linked at the para positions of the phenyl rings. This symmetric and rigid structure is key to its utility in forming well-defined and stable supramolecular assemblies.
Figure 1: Chemical Structure of 4,4'-Bibenzoic Acid
Physicochemical Properties
The key physicochemical properties of 4,4'-Bibenzoic acid are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₄ | [1][2] |
| Molecular Weight | 242.23 g/mol | [2] |
| CAS Number | 787-70-2 | [2] |
| Appearance | White to off-white powder/crystals | [3] |
| Melting Point | >300 °C | [4] |
| pKa | 3.77 (Predicted) | [3] |
| Solubility | Sparingly soluble in water. Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[1][3][5][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4,4'-Bibenzoic acid.
¹H NMR Spectroscopy
The proton NMR spectrum of 4,4'-Bibenzoic acid in DMSO-d₆ typically shows three signals in the aromatic region corresponding to the chemically non-equivalent protons on the biphenyl core, and a broad singlet for the carboxylic acid protons. The expected chemical shifts are approximately 7.8-8.1 ppm for the aromatic protons and around 13.0 ppm for the carboxylic acid protons.[7][8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 4,4'-Bibenzoic acid, distinct signals are expected for the carboxyl carbons and the aromatic carbons.[2][9]
Infrared (IR) Spectroscopy
The IR spectrum of 4,4'-Bibenzoic acid is characterized by strong absorption bands corresponding to the carboxylic acid functional group. Key vibrational frequencies include a broad O-H stretch from approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1680-1700 cm⁻¹, and C-O stretching and O-H bending vibrations.[2][10][11]
UV-Vis Spectroscopy
In the UV-Vis spectrum, 4,4'-Bibenzoic acid exhibits absorption bands in the ultraviolet region, which are characteristic of the biphenyl chromophore. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and pH.[12][13]
Experimental Protocols
Synthesis of 4,4'-Bibenzoic Acid
Two common synthetic routes to 4,4'-Bibenzoic acid are the oxidation of 4,4'-dimethylbiphenyl and the Suzuki-Miyaura cross-coupling reaction.
1. Oxidation of 4,4'-Dimethylbiphenyl
This method involves the oxidation of the methyl groups of 4,4'-dimethylbiphenyl to carboxylic acids.
-
Materials: 4,4'-dimethylbiphenyl, potassium permanganate (KMnO₄) or other oxidizing agents, sodium hydroxide (NaOH), sulfuric acid (H₂SO₄), water.
-
Procedure:
-
A mixture of 4,4'-dimethylbiphenyl and a solution of NaOH in water is heated to reflux.
-
Potassium permanganate is added portion-wise to the refluxing mixture. The reaction is monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.
-
The filtrate is acidified with sulfuric acid to precipitate the crude 4,4'-Bibenzoic acid.
-
The crude product is collected by filtration, washed with water, and dried.[14][15]
-
2. Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction provides a versatile method for the synthesis of biaryl compounds.
-
Materials: 4-bromobenzoic acid, 4-carboxyphenylboronic acid, palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), a suitable solvent system (e.g., ethanol/water or DME/water).
-
Procedure:
-
4-bromobenzoic acid, 4-carboxyphenylboronic acid, and the base are dissolved in the chosen solvent system.
-
The mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon).
-
The palladium catalyst is added, and the reaction mixture is heated to reflux with stirring.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
-
The filtrate is acidified to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.[16][17][18]
-
Purification
Recrystallization is a common method for purifying crude 4,4'-Bibenzoic acid. Due to its low solubility in water and higher solubility in organic solvents, a suitable solvent or solvent mixture for recrystallization would be DMF/water or ethanol/water.[4]
Applications in Research and Drug Development
4,4'-Bibenzoic acid's rigid and linear structure makes it an excellent linker for the construction of metal-organic frameworks (MOFs) . These porous materials have potential applications in gas storage, separation, and catalysis.
In the pharmaceutical industry, 4,4'-Bibenzoic acid and its derivatives are used as intermediates in the synthesis of more complex molecules.[3] Its rigid biphenyl core can serve as a scaffold for the design of new therapeutic agents.
Logical Relationships and Workflows
The following diagrams illustrate the synthesis and application workflow for 4,4'-Bibenzoic acid.
Conclusion
4,4'-Bibenzoic acid is a versatile and important molecule with significant applications in materials science and as an intermediate in the synthesis of pharmaceuticals. Its well-defined structure and properties make it a subject of ongoing research and development. This guide provides a foundational understanding for scientists and researchers working with this compound.
References
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- 4. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,4'-Biphenyldicarboxylic acid | CAS:787-70-2 | High Purity | Manufacturer BioCrick [biocrick.com]
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- 8. researchgate.net [researchgate.net]
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- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
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- 14. pubs.acs.org [pubs.acs.org]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
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